Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
CAS No.: 110821-36-8
Cat. No.: VC21281432
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110821-36-8 |
|---|---|
| Molecular Formula | C12H10Cl2N2O2 |
| Molecular Weight | 285.12 g/mol |
| IUPAC Name | ethyl 5-chloro-1-(4-chlorophenyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |
| Standard InChI Key | PBAYDSHSLUGDDO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Cl |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Features
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate features a pyrazole ring as its core structure, with strategic substitutions that contribute to its chemical behavior and biological activity. The compound contains a chlorine atom at position 5 of the pyrazole ring, a 4-chlorophenyl group attached to the N1 position, and an ethyl carboxylate group at position 4. This arrangement of functional groups creates a molecule with specific reactivity patterns and binding properties that make it valuable in pharmaceutical research.
Physical and Chemical Properties
The compound is characterized by the following properties:
Table 1: Physical and Chemical Properties of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
| Property | Value |
|---|---|
| CAS Number | 110821-36-8 |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ |
| Molecular Weight | 285.12 g/mol |
| XLogP3 | 3.7 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 44.1 Ų |
| Heavy Atom Count | 18 |
| Physical State | Solid at room temperature |
The relatively high XLogP3 value of 3.7 indicates that the compound has significant lipophilicity, which may influence its membrane permeability and absorption characteristics in biological systems . The presence of three hydrogen bond acceptors suggests potential for interactions with biological targets, while the four rotatable bonds provide conformational flexibility that can be important for receptor binding .
Synthesis Methods
Laboratory Synthesis
The synthesis of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the condensation of appropriately substituted pyrazole precursors with chlorinated phenyl derivatives. One common approach involves the reaction of 4-chlorophenylhydrazine with suitable precursors followed by cyclization to form the pyrazole ring structure.
A generalized synthesis route may involve:
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Formation of a hydrazone intermediate through the reaction of 4-chlorophenylhydrazine with an appropriate β-ketoester
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Cyclization of the hydrazone to form the pyrazole ring
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Chlorination at the 5-position of the pyrazole ring
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Esterification to introduce the ethyl carboxylate group
The specific conditions, including temperature, solvents, and catalysts, can significantly affect the yield and purity of the final product.
Applications and Biological Activity
Research Applications
Beyond its potential pharmaceutical applications, Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate serves as:
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An important intermediate in organic synthesis
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A building block for the creation of more complex heterocyclic compounds
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A model compound for studying structure-activity relationships in pyrazole derivatives
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A precursor for the development of chemical probes in biological research
The compound's versatility in synthetic chemistry makes it valuable for researchers investigating novel chemical entities with potential biological activity.
| Hazard Statement | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; wash hands thoroughly after handling |
| H315 | Causes skin irritation | Use appropriate gloves; avoid skin contact |
| H319 | Causes serious eye irritation | Use eye protection; avoid eye contact |
| H335 | May cause respiratory irritation | Use in well-ventilated areas; avoid inhalation of dust or vapors |
These hazard classifications underscore the importance of proper handling practices when working with this compound in research settings.
Comparison with Analogous Compounds
Understanding the relationship between Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate and structurally similar compounds can provide valuable insights into structure-activity relationships and potential applications.
Table 3: Comparison of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | CAS Number |
|---|---|---|---|---|
| Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₀Cl₂N₂O₂ | 285.12 | Reference compound | 110821-36-8 |
| Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₂ClN₃O₂ | - | Amino group at position 5 instead of chlorine | 14678-87-6 |
| Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₀Br₂N₂O₂ | 374.03 | Bromine atoms replace chlorine atoms | 1245258-73-4 |
| Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | C₁₂H₁₁ClN₂O₂ | 250.68 | Different positional arrangement of substituents | 619485 |
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